

Application of Heptyl Heptanoate in Flavor and Fragrance Research

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Compound of Interest

Compound Name: Heptyl heptanoate

Cat. No.: B1293521

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Introduction

Heptyl heptanoate (CAS 624-09-9) is a fatty acid ester recognized for its characteristic fruity and green aroma profile.^{[1][2][3]} This application note provides a comprehensive overview of its use in flavor and fragrance research, including its physicochemical properties, olfactory characteristics, and detailed protocols for its sensory and instrumental analysis. **Heptyl heptanoate** serves as a valuable ingredient in the formulation of various flavors and fragrances, contributing to a wide range of consumer products.^[4]

Physicochemical and Olfactory Properties

Heptyl heptanoate is a colorless liquid with a distinct aroma profile.^[4] Its properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C14H28O2	[2][3]
Molecular Weight	228.37 g/mol	[2][3]
CAS Number	624-09-9	[2][3]
Appearance	Colorless clear oily liquid	[4]
Odor Type	Fruity, Green, Oily, Winey, Fatty, Herbal, Sweet, Waxy, Cognac, Floral	[2]
Odor Description	Grassy, green, fruity	[3]
Taste Description	Green	[4]
Boiling Point	276.00 to 277.00 °C @ 760.00 mm Hg	[1]
Melting Point	-33.0 °C	[1]
Flash Point	248.00 °F (120.00 °C)	[4]
Specific Gravity	0.85900 to 0.86500 @ 20.00 °C	[4]
Refractive Index	1.42800 to 1.43200 @ 20.00 °C	[4]
Solubility	Insoluble in water; Soluble in alcohol	[1][4]
Vapor Pressure	0.005000 mmHg @ 25.00 °C (estimated)	[4]
logP (o/w)	5.880 (estimated)	[4]
FEMA Number	4341	[1][4]
JECFA Number	1875	[1]

Applications in Flavor and Fragrance

Heptyl heptanoate is utilized as a flavoring agent and fragrance ingredient.[1][4] Its grassy and fruity notes make it suitable for inclusion in flavor formulations for products like beverages and confectionary, particularly for creating apple and pear nuances. In fragrances, it can be used to impart a natural, green fruitiness to a variety of perfume compositions. The International Fragrance Association (IFRA) recommends a usage level of up to 8.0% in the fragrance concentrate.[4]

Natural Occurrence

There are conflicting reports regarding the natural occurrence of **heptyl heptanoate**. While some sources suggest it is a naturally occurring compound, others state it has not been found in nature.[4] Further research is needed to definitively clarify its presence in natural products. Heptyl alcohol, a precursor, has been reported in various plants.[5]

Safety Information

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated **heptyl heptanoate** and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[1] A safety data sheet (SDS) for **heptyl heptanoate** indicates that it may cause respiratory irritation and is classified as an oral acute toxicant (Category 4), a skin irritant (Category 2), and a serious eye irritant (Category 2A).[6] However, a comprehensive safety assessment specifically for **heptyl heptanoate** by bodies like the Research Institute for Fragrance Materials (RIFM) is not readily available, though assessments for related esters like stearyl heptanoate and allyl heptanoate exist.[7][8]

Experimental Protocols

Protocol 1: Sensory Evaluation of Heptyl Heptanoate

This protocol outlines a method for the sensory evaluation of **heptyl heptanoate** using a trained panel.

1. Objective: To characterize the olfactory profile of **heptyl heptanoate** and determine its odor detection threshold.
2. Panelist Selection and Training:
 - Select 10-15 panelists based on their ability to discriminate and describe different aromas.

- Train panelists with a range of fruity and green aroma standards to establish a common vocabulary. Reference standards could include ethyl hexanoate (fruity), hexanal (green, grassy), and other relevant esters.

3. Sample Preparation:

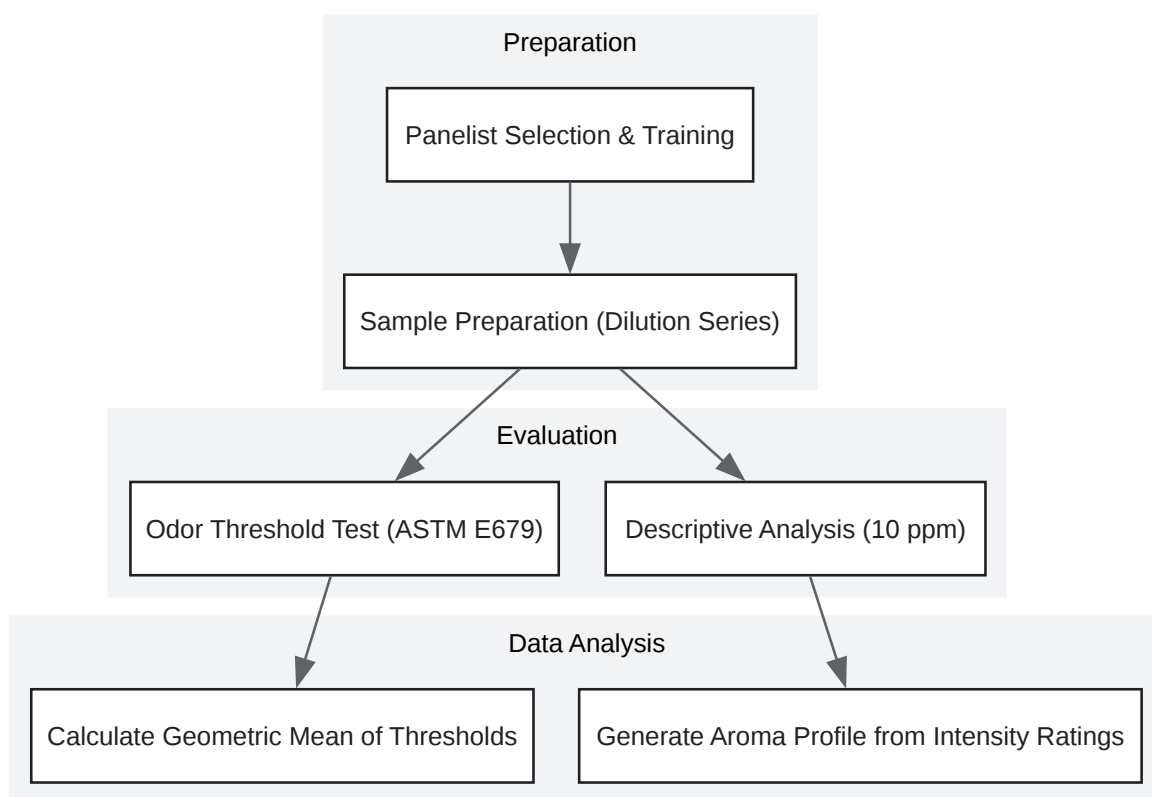
- Prepare a stock solution of **heptyl heptanoate** ($\geq 98\%$ purity) in a suitable solvent like ethanol or propylene glycol at a concentration of 1000 ppm.
- Prepare a series of dilutions in odor-free water for threshold testing, ranging from concentrations well above to well below the anticipated threshold. A geometric progression (e.g., 10 ppm, 1 ppm, 0.1 ppm, 0.01 ppm, etc.) is recommended.
- For descriptive analysis, prepare a sample of **heptyl heptanoate** at a concentration of 10 ppm in odor-free water.

4. Evaluation Procedure:

- **Odor Detection Threshold:** Use the ascending method of limits (ASTM E679). Present panelists with a series of samples in increasing concentration, alongside a blank (odor-free water). The threshold is the lowest concentration at which the panelist can reliably detect a difference from the blank.
- **Descriptive Analysis:** Provide panelists with the 10 ppm sample and ask them to rate the intensity of various aroma descriptors (e.g., fruity, green, grassy, waxy, sweet) on a labeled magnitude scale (e.g., 0-10).

5. Data Analysis:

- Calculate the geometric mean of the individual detection thresholds to determine the panel's group threshold.
- For descriptive analysis, calculate the mean intensity ratings for each descriptor to generate an aroma profile.



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Sensory Evaluation Workflow

Protocol 2: Instrumental Analysis by Headspace-SPME-GC-MS

This protocol describes a method for the quantitative analysis of **heptyl heptanoate** in a liquid matrix (e.g., a beverage) using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).

1. Objective: To identify and quantify the concentration of **heptyl heptanoate** in a liquid sample.

2. Sample and Standard Preparation:

- Internal Standard (IS): Prepare a stock solution of a suitable internal standard (e.g., methyl octanoate) in ethanol.

- Calibration Standards: Prepare a series of calibration standards by spiking a matrix similar to the sample (e.g., a model wine of 10% ethanol in water) with known concentrations of **heptyl heptanoate** and a fixed concentration of the internal standard.
- Sample Preparation: Place a known volume of the sample (e.g., 5 mL) into a 20 mL headspace vial. Add a fixed amount of the internal standard. Add salt (e.g., NaCl, 1g) to increase the volatility of the analytes.

3. HS-SPME Parameters:

- Fiber: Use a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber.
- Incubation: Equilibrate the sample at a constant temperature (e.g., 40°C) with agitation for a set time (e.g., 15 minutes).
- Extraction: Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30 minutes) at the same temperature with continued agitation.

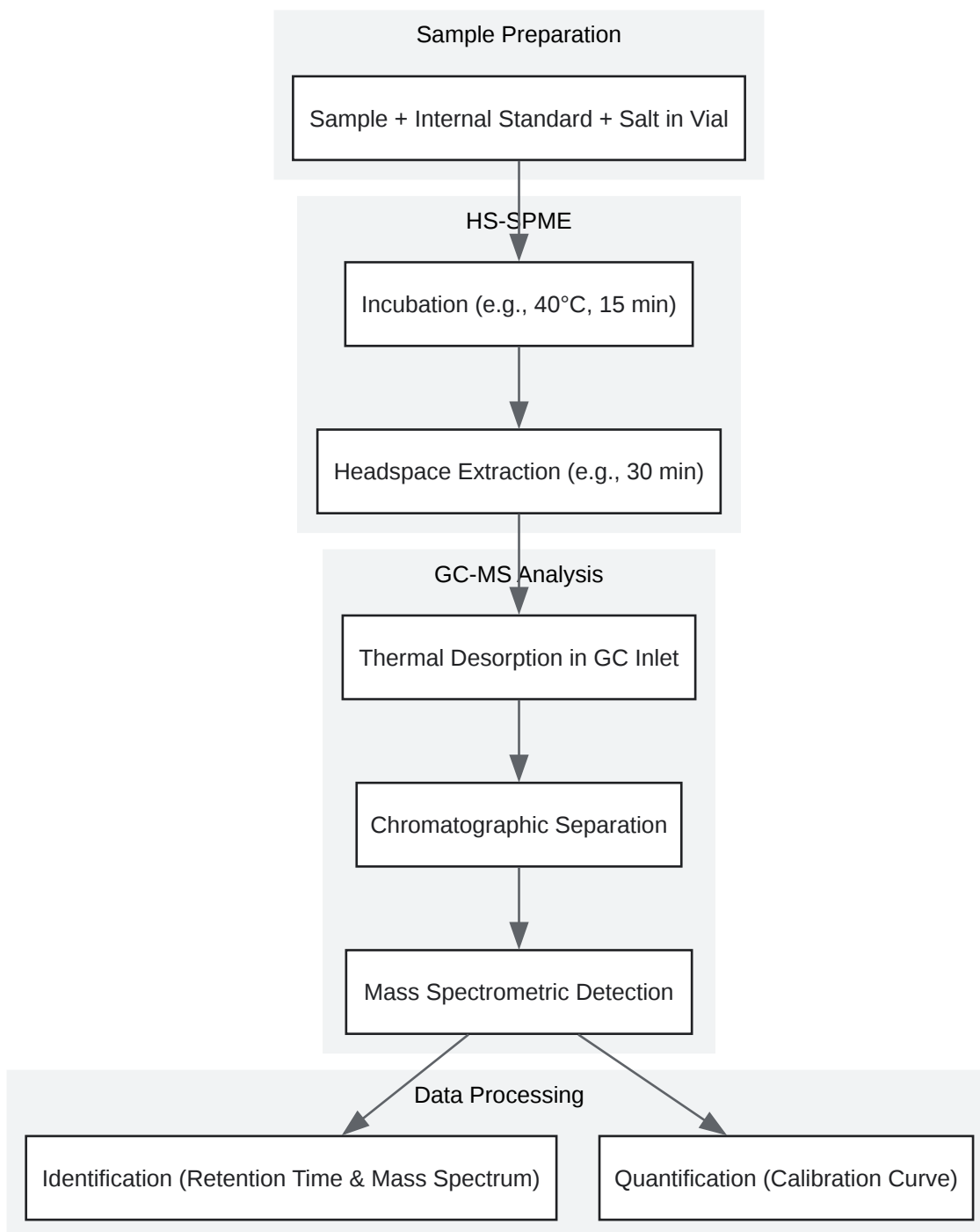
4. GC-MS Parameters:

- Injection: Desorb the fiber in the GC inlet at a high temperature (e.g., 250°C) for a sufficient time (e.g., 5 minutes) in splitless mode.
- Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
- Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C) at a controlled rate (e.g., 5°C/min).
- Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).
- MS Parameters: Use electron ionization (EI) at 70 eV. Acquire data in both full scan mode (for identification) and selected ion monitoring (SIM) mode (for quantification).

5. Data Analysis:

- Identification: Identify **heptyl heptanoate** by comparing its retention time and mass spectrum with those of a pure standard.

- Quantification: Create a calibration curve by plotting the ratio of the peak area of **heptyl heptanoate** to the peak area of the internal standard against the concentration of **heptyl heptanoate** in the calibration standards. Determine the concentration of **heptyl heptanoate** in the sample using this calibration curve.

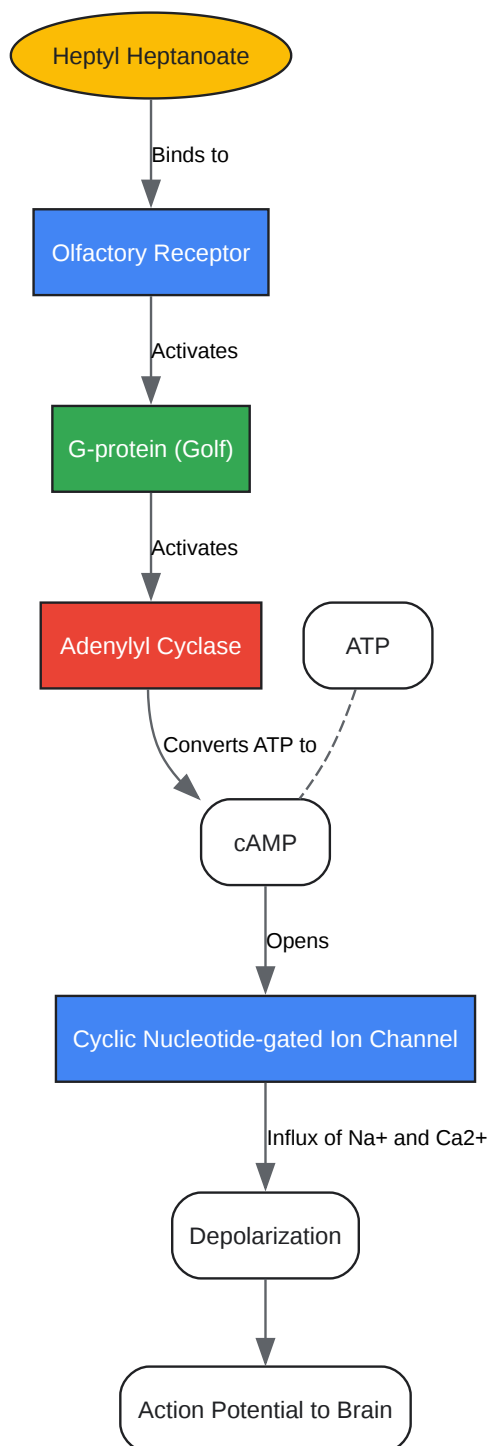


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HS-SPME-GC-MS Analysis Workflow

Olfactory Signaling Pathway

The perception of **heptyl heptanoate**, like other volatile odorants, is initiated by its interaction with olfactory receptors in the nasal cavity. This triggers a signaling cascade that ultimately leads to the perception of its characteristic aroma in the brain.



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General Olfactory Signaling Pathway

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